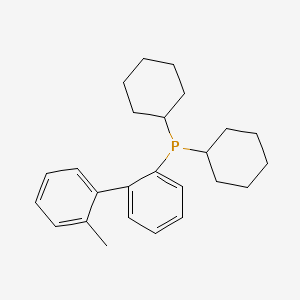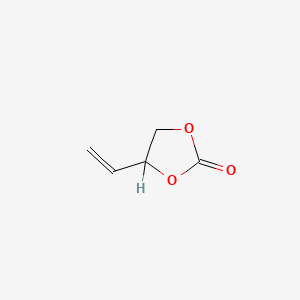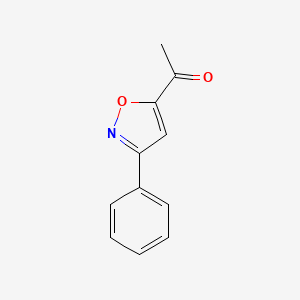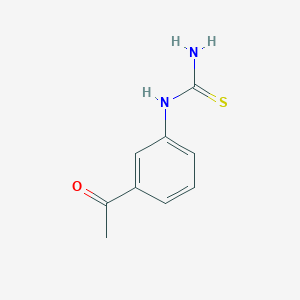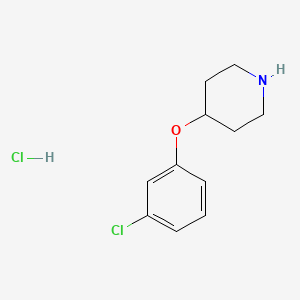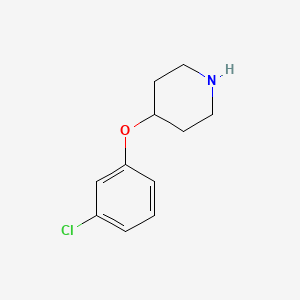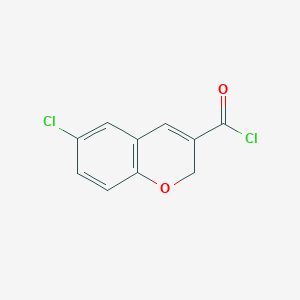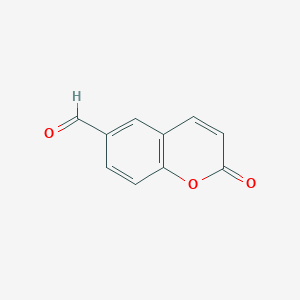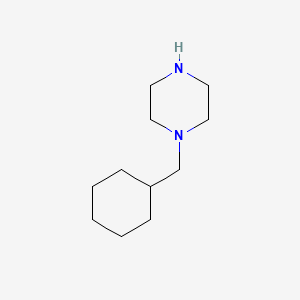![molecular formula C11H10N2O B1349404 6-甲氧基-[2,2']联吡啶 CAS No. 54015-96-2](/img/structure/B1349404.png)
6-甲氧基-[2,2']联吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-[2,2’]bipyridinyl is an organic compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used as a ligand for greener oxidation of alcohols under aerobic conditions .
Synthesis Analysis
A new series of 6-methoxy-2-arylquinoline analogues was designed and synthesized as P-glycoprotein (P-gp) inhibitors using quinine and flavones as the lead compounds . The ring cleavage methodology reaction was used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of 6-Methoxy-[2,2’]bipyridinyl can be analyzed using methods such as single-crystal XRD intensity data . Ground state energies and zero point corrected energies can also be used for vibrational analysis .Chemical Reactions Analysis
6-Methoxy-[2,2’]bipyridinyl is used as a ligand in chemical reactions .Physical And Chemical Properties Analysis
The molecular weight of 6-Methoxy-[2,2’]bipyridinyl is 186.21 g/mol. It has a topological polar surface area of 35 Ų .科学研究应用
材料科学和催化
“6-甲氧基-[2,2']联吡啶”衍生物已在具有催化和材料科学潜在应用的金属配合物的合成中得到广泛应用。例如,铂(II)、钯(II) 和金(III)加合物和 6-甲氧基-2,2'-联吡啶的环金属化衍生物表现出基于所涉及金属的不同反应性,证明了配体在形成具有不同催化和材料性质的配合物方面的多功能性 (Maidich 等,2016)。类似地,使用该配体合成的钯(II) 和铂(II)配合物显示出 C(sp3)-H 和 C(sp2)-H 键活化的潜力,表明在有机合成和催化方面的应用 (Cocco 等,2014).
分析应用
该配体还已在开发用于生物和化学传感的高亲和力比率荧光探针中找到应用。一个值得注意的例子包括基于 6-氨基-2,2'-联吡啶支架用于内源性 Zn2+ 检测的探针的开发,证明了该配体在为生物离子创建灵敏和选择性传感器方面的效用 (Hagimori 等,2022).
光电应用
进一步扩展其在光电子学中的应用,“6-甲氧基-[2,2']联吡啶”衍生物已被用于发光电化学电池 (LEC) 的铜配合物的合成中。这些配合物显示出开发高效且稳定的电致发光器件的巨大潜力,强调了该配体在推进光电应用材料中的作用 (Alkan-Zambada 等,2018).
作用机制
Target of Action
Similar compounds like 4,4’-dimethoxy-2,2’-bipyridine are known to be used as ligands in the preparation of transition metal complexes .
Mode of Action
It’s known that it can form stable complexes with transition metals . These complexes can be widely applied in organic synthesis, catalytic reactions, and materials science.
Pharmacokinetics
Its predicted properties include a boiling point of 2953±250 °C and a density of 1127±006 g/cm3 .
安全和危害
属性
IUPAC Name |
2-methoxy-6-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJZKPCXIIAKKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-[2,2']bipyridinyl | |
Q & A
Q1: What are the structural features of 6-Methoxy-[2,2']bipyridinyl and how do they influence its coordination behavior?
A1: 6-Methoxy-[2,2']bipyridinyl is a bipyridine derivative featuring a methoxy group at the 6-position. This substitution significantly impacts its coordination chemistry:
- Steric hindrance: The methoxy group introduces steric bulk near the nitrogen donor atoms, potentially influencing the geometry of metal complexes formed. [, , ]
- Electronic effects: The electron-donating nature of the methoxy group can alter the electron density within the bipyridine ring, affecting the stability and reactivity of metal complexes. [, ]
Q2: How does the presence of the methoxy group in 6-Methoxy-[2,2']bipyridinyl affect its photophysical properties compared to unsubstituted bipyridine?
A2: The methoxy group in 6-Methoxy-[2,2']bipyridinyl influences its photophysical properties by altering the electronic structure of the bipyridine core.
- Electron donation: The methoxy group acts as an electron donor, which can lead to a red-shift in the absorption and emission spectra compared to unsubstituted bipyridine. []
- Quantum yield: The presence and position of substituents on bipyridine ligands can impact the quantum yield of their metal complexes. Studies have shown that copper(I) complexes with 6-Methoxy-[2,2']bipyridinyl exhibit promising photoluminescence properties with quantum yields up to 38%, highlighting their potential application in light-emitting electrochemical cells (LECs). []
Q3: What types of reactions have been explored with metal complexes of 6-Methoxy-[2,2']bipyridinyl?
A3: Research has explored various reactions involving metal complexes of 6-Methoxy-[2,2']bipyridinyl:
- Cyclometalation: The ligand readily undergoes both C(sp2)–H and C(sp3)–H bond activation with palladium(II) and platinum(II) precursors, forming cyclometalated complexes under specific reaction conditions. []
- Rollover reactions: Platinum(II) complexes with 6-Methoxy-[2,2']bipyridinyl demonstrate interesting reactivity in rollover and retro-rollover reactions, showcasing potential for designing catalytic cycles where the ligand acts as a hydrogen atom reservoir. [, ]
Q4: Are there any analytical techniques specifically employed to study 6-Methoxy-[2,2']bipyridinyl and its metal complexes?
A4: A range of analytical techniques are used to characterize 6-Methoxy-[2,2']bipyridinyl and its metal complexes:
- Spectroscopy: NMR (1H, 13C, 31P) spectroscopy helps determine structural features and solution behavior of the complexes. [, ] UV-Vis and photoluminescence spectroscopy are employed to study the electronic and photophysical properties. []
- X-ray crystallography: Single-crystal X-ray diffraction studies provide detailed insights into the solid-state structures of the complexes, revealing information about bond lengths, angles, and coordination geometries. [, ]
- Electrochemistry: Electrochemical methods such as cyclic voltammetry are utilized to investigate the redox properties of the metal complexes and their potential applications in devices like LECs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

